[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride
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Overview
Description
The compound is a derivative of methanamine, which is a class of organic compounds containing a primary aliphatic amine group . Methanamines are used in a variety of applications, including as urinary tract antiseptics .
Synthesis Analysis
The synthesis of similar compounds often involves difluoromethylation processes based on X–CF2H bond formation . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of similar compounds often includes a difluoromethyl group attached to a heterocyclic ring . The exact structure would depend on the specific positions of the substituents on the ring .Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, similar compounds are often found as a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Derivatives : Thiazole derivatives, including those similar in structure to [5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride, have been synthesized and characterized for their potential uses. For example, Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, showcasing the potential of thiazole compounds in various applications, including dyeing performance on nylon fabric (Malik, Patel, Tailor, & Patel, 2018).
Spectroscopic Characterization : Shimoga et al. (2018) focused on the synthesis of a compound similar to the subject compound, characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques, highlighting the importance of thorough chemical characterization in scientific research (Shimoga, Shin, & Kim, 2018).
Catalytic and Chemical Properties
- Catalytic Applications : Research by Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of tridentate 3N ligands, including compounds with structural elements similar to this compound, for their ability to function as catalysts in selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Biological Activity and Pharmacological Applications
Antimicrobial Activity : Abdelhamid et al. (2010) synthesized derivatives containing the thiazole moiety and assessed their antimicrobial activity, indicating the potential biomedical applications of thiazole derivatives (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Photocytotoxicity and Cellular Imaging : Basu et al. (2014) studied Iron(III) catecholates, with structural similarities to the compound , for their photocytotoxic properties and potential in cellular imaging (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Aggregation and Solvent Effects
- Molecular Aggregation Studies : Matwijczuk et al. (2016) conducted studies on compounds including 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, which can be structurally related, to understand the effects of molecular aggregation in organic solvents, providing insights into the behavior of similar compounds (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2S.ClH/c1-3-5(6(7)8)11-4(2-9)10-3;/h6H,2,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKZTSAXWMWBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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